N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinolin-4-one core substituted with a 4-fluorophenylsulfonyl group at position 3 and a methyl group at position 4. The acetamide side chain is linked to an N-(2,5-dimethylphenyl) group. The compound’s conformational flexibility, hydrogen-bonding capacity, and aromatic stacking interactions may influence its bioactivity and crystallinity .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-16-5-11-23-21(12-16)26(31)24(34(32,33)20-9-7-19(27)8-10-20)14-29(23)15-25(30)28-22-13-17(2)4-6-18(22)3/h4-14H,15H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFUASINCIDAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the fluorophenyl moiety. The final step involves the acylation of the quinoline derivative with 2,5-dimethylphenyl acetic acid.
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Step 1: Synthesis of Quinoline Core
Reagents: Aniline, ethyl acetoacetate, sulfuric acid
Conditions: Reflux in ethanol
Reaction: Cyclization to form the quinoline core
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline core to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution on the phenyl rings using halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux
Substitution: Halogens (e.g., bromine), iron(III) chloride, room temperature
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Sulfide derivatives
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Studied for its potential as an inhibitor of specific biological pathways, such as kinase signaling pathways.
Industrial Applications: Used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, including kinase signaling pathways, which are crucial for cell proliferation and survival.
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide (CAS: 866808-60-8)
- Structural Differences: Quinoline substitution: The target compound has a 6-methyl group, whereas this analog features a 6-fluoro substitution. Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to the methyl group. Phenyl substituent: The target’s 2,5-dimethylphenyl vs. This compound’s 4-ethylphenyl group. estimated ~4.8 for the target) .
- Molecular Properties: Molecular weight: 482.5 g/mol (analog) vs. ~478.5 g/mol (estimated for the target, assuming C₂₆H₂₂F₂N₂O₄S). Hydrogen-bonding: Both compounds have one H-bond donor (amide NH) and multiple acceptors (sulfonyl, carbonyl), suggesting similar interaction profiles .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Differences: Core scaffold: A dihydro-pyrazol-3-one replaces the quinolin-4-one, reducing aromaticity and planarity. Substituents: Dichlorophenyl (electron-withdrawing) vs. the target’s fluorophenylsulfonyl (stronger H-bond acceptor).
- Conformational Analysis: Three molecules in the asymmetric unit exhibit dihedral angles between dichlorophenyl and pyrazole rings (54.8°–77.5°), indicating significant torsional flexibility. The target’s rigid quinoline core likely restricts rotation, favoring planar conformations .
- Hydrogen Bonding : Forms R₂²(10) dimeric motifs via N–H⋯O bonds. The target’s sulfonyl group may enable similar dimerization or extended networks .
Pesticide-Related Acetamides (e.g., Alachlor, Pretilachlor)
- Structural Differences :
- Chloroacetamide backbone : These agrochemicals feature chloro-substituted acetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), whereas the target lacks halogenation on the acetamide chain.
- Functional Implications :
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthesis : The target compound may be synthesized via EDC/HOBt-mediated coupling, analogous to methods for related acetamides (e.g., ’s use of EDC·HCl and triethylamine in CH₂Cl₂) .
- Crystallography : The sulfonyl group’s strong H-bond acceptor capacity could lead to crystal packing similar to R₂²(10) motifs observed in dichlorophenyl analogs, though steric effects from the 2,5-dimethylphenyl group might disrupt symmetry .
- Bioactivity : Fluorine and sulfonyl groups are associated with kinase inhibition (e.g., VEGF inhibitors), suggesting the target may interact with ATP-binding pockets. The 6-methyl group could modulate selectivity compared to 6-fluoro analogs .
Biological Activity
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H20F2N2O4S
- Molar Mass : 474.50 g/mol
- CAS Number : 2137114
The compound exhibits biological activity primarily through its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, which can lead to therapeutic effects in various diseases.
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 32 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Case Study on Antibacterial Activity :
A study evaluated the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The compound showed a promising MIC of 4 µg/mL, indicating strong antibacterial potential. -
Case Study on Antifungal Activity :
In another investigation, the compound was tested against various fungal strains, including Candida auris. Results indicated that it had a significant inhibitory effect with an MIC of 16 µg/mL, suggesting its potential as a treatment option for drug-resistant fungal infections.
Research Findings
Recent research has focused on the synthesis and biological evaluation of quinoline derivatives. These studies highlight the importance of structural modifications in enhancing biological activity. For example, the introduction of fluorine atoms has been shown to improve the binding affinity to target proteins, thereby increasing efficacy.
Table 2: Structure-Activity Relationship (SAR) Data
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Sulfonamide Group | Enhanced solubility and activity |
| Dimethyl Substitution | Improved selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
